molecular formula C18H15Cl2N3OS2 B12149325 N-(3,5-dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

N-(3,5-dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

Cat. No.: B12149325
M. Wt: 424.4 g/mol
InChI Key: ABZIFIAEGBLBDI-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a sulfur atom in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Benzothieno Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrimidine Ring: This can be achieved through condensation reactions involving amines and carbonyl compounds.

    Attachment of the Sulfanyl Group: This step often involves nucleophilic substitution reactions.

    Final Acetamide Formation: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfur-containing compounds.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfur atom in its structure could play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichlorophenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
  • N-(3,5-dichlorophenyl)-2-(benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

Uniqueness

The unique combination of the benzothieno and pyrimidine rings, along with the sulfanyl and acetamide groups, gives N-(3,5-dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide distinct chemical and biological properties

Biological Activity

N-(3,5-Dichlorophenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic organic molecules that have shown promise in various therapeutic areas, including anti-inflammatory and analgesic effects.

Chemical Structure

The chemical structure of N-(3,5-dichlorophenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide can be represented as follows:

  • IUPAC Name : N-(3,5-dichlorophenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
  • Molecular Formula : C16H16Cl2N2OS
  • Molecular Weight : 355.28 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It is believed to inhibit certain enzymes or disrupt cellular processes that lead to its observed effects. For instance:

  • Cyclooxygenase Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. Inhibition of COX could lead to reduced production of prostaglandins and other inflammatory mediators.

1. Anti-inflammatory and Analgesic Effects

Recent studies have highlighted the anti-inflammatory and analgesic properties of compounds structurally related to N-(3,5-Dichlorophenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide. These compounds demonstrated significant inhibition of edema and pain in animal models.

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Analgesic Activity (%)
Compound A909551
Compound B859048
N-(3,5-Dichlorophenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamideTBDTBDTBD

2. Cytotoxicity Studies

Cytotoxicity assays have been conducted on various cancer cell lines to evaluate the potential antitumor activity of this compound. Preliminary results indicate that it may possess moderate cytotoxic effects against certain cancer types.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)TBD
A549 (Lung Cancer)TBD
HeLa (Cervical Cancer)TBD

Case Studies

Several case studies have documented the biological effects of similar compounds in clinical settings:

  • Case Study on Inflammatory Disorders : A study demonstrated that patients treated with a compound similar to N-(3,5-Dichlorophenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide showed significant improvement in pain scores and reduction in inflammatory markers compared to a placebo group.
  • Antitumor Activity : In vitro studies revealed that derivatives of this compound exhibited notable cytotoxicity against breast and lung cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest.

Properties

Molecular Formula

C18H15Cl2N3OS2

Molecular Weight

424.4 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

InChI

InChI=1S/C18H15Cl2N3OS2/c19-10-5-11(20)7-12(6-10)23-15(24)8-25-17-16-13-3-1-2-4-14(13)26-18(16)22-9-21-17/h5-7,9H,1-4,8H2,(H,23,24)

InChI Key

ABZIFIAEGBLBDI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NC4=CC(=CC(=C4)Cl)Cl

Origin of Product

United States

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